molecular formula C23H27BrN2O2P+ B12814962 [2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide

[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide

Cat. No.: B12814962
M. Wt: 474.3 g/mol
InChI Key: VHUNYAIWJKGULJ-UHFFFAOYSA-O
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Description

[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a hydrazinyl group, a triphenylphosphanium moiety, and a hydrobromide salt. Its molecular formula is C23H28BrN2O2P, and it is often used in research due to its reactivity and potential biological activities.

Properties

Molecular Formula

C23H27BrN2O2P+

Molecular Weight

474.3 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C23H25N2O2P.BrH/c1-23(2,3)27-22(26)24-25-28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18,25H,1-3H3;1H/p+1

InChI Key

VHUNYAIWJKGULJ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)OC(=O)NN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide typically involves multiple steps. One common method includes the reaction of triphenylphosphine with a hydrazine derivative, followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while reduction can produce hydrazine compounds. Substitution reactions can lead to a variety of new organic molecules with different functional groups.

Scientific Research Applications

[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of [2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The triphenylphosphanium moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with enzymes and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide apart is its combination of the hydrazinyl group and the triphenylphosphanium moiety This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot

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